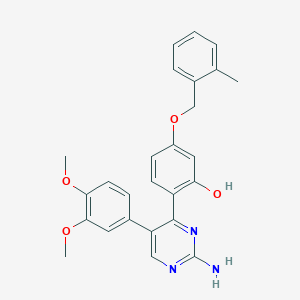

4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

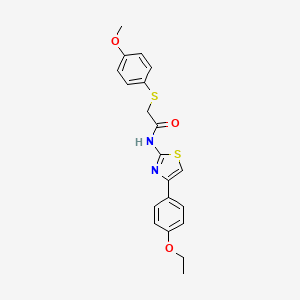

The compound “4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, they have been found to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the compound “1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester” has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications

Photophysics and Electroluminescence Application

A study highlighted the synthesis and characterization of luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives related to the pyrazolyl aniline structure. These complexes demonstrate significant potential in electroluminescence applications, such as organic light-emitting diodes (OLEDs), due to their high quantum yields and broad emission spectrum covering blue to red regions. The emission characteristics and the incorporation of such complexes into OLEDs suggest their utility in developing advanced optoelectronic devices (Vezzu et al., 2010).

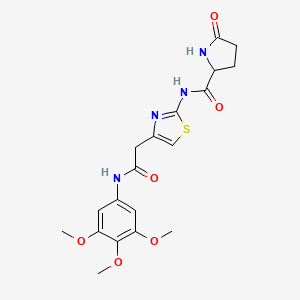

Antimicrobial Activity

Another research avenue explored is the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of pyrazolyl aniline derivatives in developing new antimicrobial agents, especially those bearing electron-donating methoxy and methyl groups, showing promise as fluorescence probes in biological imaging and as effective compounds against microbial strains (Banoji et al., 2022).

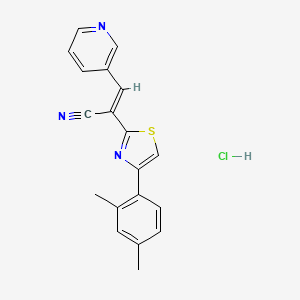

Antileishmanial Activity

The synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters has been investigated for their antileishmanial activity. This research is part of an effort to find potential anti-Leishmania drugs, with some derivatives showing promising results against Leishmania amazonensis. The findings indicate the relevance of these derivatives in therapeutic applications against leishmaniasis, highlighting the importance of structure-activity relationship analysis in drug development (de Mello et al., 2004).

Corrosion Inhibition

Research on bipyrazole derivatives, including those structurally related to 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline, has shown potential activity as corrosion inhibitors. This study employed density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites, providing insights into the application of these compounds in protecting metals against corrosion (Wang et al., 2006).

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been observed to interact with their targets leading to changes at the molecular level .

Result of Action

Similar compounds have been known to exhibit diverse pharmacological effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(3,4,5-trimethylpyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-10(2)15-16(11(9)3)8-12-4-6-13(14)7-5-12/h4-7H,8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRPVAULZLZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)